molecular formula C15H13ClO3 B2734240 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid CAS No. 916908-15-1

2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid

Cat. No.: B2734240
CAS No.: 916908-15-1
M. Wt: 276.72
InChI Key: NGKBMFVBGSHBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid (CAS 916908-15-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C15H13ClO3 and a molecular weight of 276.71 g/mol, this phenylacetic acid derivative is characterized by a 4-chlorobenzyl ether group attached to the phenyl ring . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules featuring biphenyl ether scaffolds. The compound is closely related to the phenylacetic acid family, which is a significant scaffold in pharmacology; for instance, phenylacetic acid itself is an approved medication for the treatment of hyperammonemia, functioning as a nitrogen-binding agent . Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), as a building block in drug discovery projects, or in the synthesis of potential enzyme inhibitors. The presence of both the carboxylic acid and ether functional groups provides versatile handles for further chemical modification through amide bond formation, esterification, or coupling reactions. This product is strictly for laboratory research and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKBMFVBGSHBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxyphenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is primarily recognized as an intermediate in the synthesis of anti-inflammatory drugs. Its structure allows it to interact effectively with biological targets, particularly cyclooxygenase enzymes (COX), which are crucial in inflammation pathways. Studies indicate that derivatives of this compound can inhibit COX-2 activity, suggesting potential therapeutic applications in treating pain and inflammatory diseases .

Biological Activities:
Research has demonstrated that related compounds exhibit various biological activities, including:

  • Anti-inflammatory : Compounds similar to 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid have shown effectiveness in reducing prostaglandin synthesis, which is pivotal in inflammatory responses.
  • Analgesic : The analgesic properties are attributed to the modulation of pain pathways through COX inhibition.

Agricultural Chemicals

Herbicide Formulation:
The compound is utilized in developing herbicides that provide effective weed control while minimizing environmental impact. Its chemical structure contributes to its efficacy as a selective herbicide, targeting specific plant species without affecting others .

Analytical Chemistry

Detection and Quantification:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying biological markers. This application is vital in medical diagnostics, allowing for the analysis of various biological fluids and tissues to identify disease markers .

Biochemical Research

Enzyme Interaction Studies:
The compound plays a role in studying enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes makes it a valuable tool for understanding biochemical processes and developing new therapeutic strategies.

Material Science

Development of New Materials:
Researchers are exploring the use of this compound in creating new materials with enhanced properties, such as improved thermal stability and chemical resistance. These materials can have applications in various industries, including electronics and construction .

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Starting Material : Begin with phenol.
  • Methoxylation : Perform methoxylation using dimethyl sulfate or methyl iodide.
  • Chlorination : Chlorinate using thionyl chloride or chlorine gas.
  • Coupling Reaction : Finally, couple with acetic anhydride or acetic acid under basic conditions.

This synthetic route highlights the compound's versatility and potential for further modifications to enhance its biological activity or develop new derivatives.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various derivatives of this compound on animal models. Results indicated significant reductions in inflammatory markers compared to controls, supporting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate.

Case Study 2: Herbicide Efficacy

Field trials assessing the herbicidal effectiveness of formulations containing this compound demonstrated superior weed control compared to traditional herbicides while exhibiting lower toxicity levels to non-target species. This positions it as a promising candidate for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Analogs

(a) Fluorine-Substituted Analogs
  • 2-{3-[(3-Fluorophenyl)methoxy]phenyl}acetic Acid (CAS: ST50407746): Structural Difference: Fluorine replaces chlorine at the para position of the benzyloxy group.
(b) Dichlorophenyl Analogs
  • [4-[3-(3,4-Dichlorophenyl)prop-2-enoyl]phenoxy]acetic Acid (CAS 245555-36-6): Structural Difference: A chalcone backbone with a dichlorophenyl group and extended conjugation. Impact: The conjugated system enhances UV absorption and may increase reactivity in photodegradation or metabolic pathways compared to the non-conjugated target compound .

Heterocyclic Analogs

  • 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic Acid (CAS 53808-88-1): Structural Difference: Incorporates a pyrazole ring instead of a benzene ring. Pharmacological screening of similar pyrazole derivatives has shown activity in inflammation and cancer targets .

Methoxy-Substituted Analogs

  • 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (CAS 306-08-1):
    • Structural Difference : A hydroxyl and methoxy group replace the chlorophenylmethoxy group.
    • Impact : Increased polarity due to hydroxyl groups improves water solubility but may reduce blood-brain barrier penetration. This compound is used as a reference standard in pharmacological research .

Pharmacological and Metabolic Comparisons

Cardiovascular Activity

  • Thiazole Acetic Acid Derivatives (e.g., SMVA-10, SMVA-60): Key Differences: Thiazole core with 4-chlorophenyl and acetic acid groups. Activity: SMVA-10 reduces developed tension in cardiac tissues, while SMVA-60 increases it, demonstrating how minor structural changes (ester vs. acid groups) drastically alter pharmacological effects .

Metabolic Stability

  • Phenoxyacetic Acid Derivatives (e.g., 2,4-dichlorophenoxyacetic acid): Degradation: Chlorinated phenoxyacetic acids exhibit slower microbial degradation (>70% persistence in some cases) compared to non-chlorinated analogs. The target compound’s 4-chlorophenyl group may similarly impede metabolic clearance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic Acid C15H13ClO3 276.71 4-Cl, methoxy, acetic acid 3.2
2-{3-[(3-Fluorophenyl)methoxy]phenyl}acetic Acid C15H13FO3 260.26 3-F, methoxy, acetic acid 2.8
2-(4-Hydroxy-3-methoxyphenyl)acetic Acid C9H10O4 182.18 4-OH, 3-OCH3, acetic acid 1.5
[4-[3-(3,4-Dichlorophenyl)propenoyl]phenoxy]acetic Acid C17H12Cl2O4 363.18 Dichlorophenyl, chalcone 4.1

*LogP values estimated using ChemDraw.

Biological Activity

2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group and a methoxyphenyl group, which may contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing its effectiveness against various bacterial strains found the following:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli125
Staphylococcus aureus250

These results suggest that the compound possesses promising antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation. The mechanism of action likely involves modulation of cytokine production and inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)10.28
MCF-7 (Breast Cancer)8.107
HT-29 (Colon Cancer)10.79

The structure-activity relationship (SAR) analysis revealed that the presence of the chlorophenyl group enhances the compound's cytotoxicity, making it more effective than some standard chemotherapeutic agents like doxorubicin .

Study on Anticancer Effects

In a controlled study, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased activation of caspases 3, 8, and 9—key markers for programmed cell death .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results showed a marked reduction in inflammatory markers and improved joint function compared to untreated controls, suggesting potential therapeutic applications for inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as COX enzymes.
  • Cytokine Modulation : It can alter the production of pro-inflammatory cytokines.
  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and ester hydrolysis. For example, a similar chlorophenyl-containing acetic acid derivative was synthesized by reacting 4-chlorobenzyl bromide with a phenolic intermediate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis of the ester group using NaOH . Optimization involves controlling temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 molar ratio of phenol to alkylating agent). Purity can be enhanced via recrystallization in ethanol/water .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and acetic acid moiety (δ 3.6–3.8 ppm for methylene protons adjacent to carbonyl) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z ~306.7) .
  • FT-IR : Key bands include C=O stretch (~1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium salt of the acetic acid group) .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound, and how can metabolites be identified?

  • Methodological Answer : Based on structurally related chlorophenyl acetic acids, Phase I metabolism likely involves hydroxylation at the 4-chlorophenyl ring or O-demethylation of the methoxy group, followed by Phase II glucuronidation . To identify metabolites:

  • Use LC-HRMS with collision-induced dissociation (CID) to detect hydroxylated or demethylated products.
  • Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor, then compare fragmentation patterns to synthetic standards .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituents on the phenyl ring (e.g., fluoro, methyl) or replace the acetic acid with a propionic acid group to assess effects on receptor binding .
  • Biological Assays : Test analogs in in vitro models (e.g., cancer cell lines for antiproliferative activity, COX-2 inhibition assays for anti-inflammatory potential). Use molecular docking to predict interactions with targets like peroxisome proliferator-activated receptors (PPARs) .

Q. How can contradictory data on its biological efficacy across studies be resolved?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity.

  • Standardization : Use a single batch of >98% purity (verified by HPLC) across all studies.
  • Dose-Response Curves : Establish IC₅₀ values in multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type-dependent effects .
  • Mechanistic Studies : Combine transcriptomics and proteomics to elucidate off-target effects .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Catalytic Optimization : Replace traditional bases (e.g., K₂CO₃) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Flow Chemistry : Implement continuous flow reactors for the alkylation step to reduce side reactions and improve scalability .
  • In-line Purification : Use automated flash chromatography post-synthesis to isolate the product with minimal manual intervention .

Q. What are the computational approaches to predict its environmental persistence or toxicity?

  • Methodological Answer :

  • QSAR Models : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score) and ecotoxicity (e.g., LC₅₀ for aquatic organisms) .
  • Molecular Dynamics Simulations : Assess binding affinity to environmental receptors (e.g., soil organic matter) to predict bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.